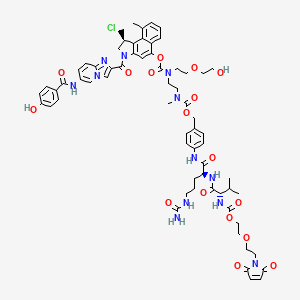

Duocarmazine

CAS No.: 1345681-58-4

Cat. No.: VC8169631

Molecular Formula: C65H75ClN12O17

Molecular Weight: 1331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1345681-58-4 |

|---|---|

| Molecular Formula | C65H75ClN12O17 |

| Molecular Weight | 1331.8 g/mol |

| IUPAC Name | [(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate |

| Standard InChI | InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1 |

| Standard InChI Key | RFQYSAASDBNNDZ-UCGHAGIGSA-N |

| Isomeric SMILES | CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO |

Introduction

Structural and Chemical Composition of Vc-seco-DUBA

Molecular Architecture

Vc-seco-DUBA is a bipartite molecule comprising a monoclonal antibody (e.g., trastuzumab) conjugated to the cytotoxic agent DUBA via a protease-cleavable dipeptide linker, valine-citrulline (vc-seco). The linker-drug module features a self-eliminating spacer that facilitates payload release upon lysosomal degradation . The molecular formula is , with a molecular weight of 1,331.81 g/mol . The CAS registry number, 1345681-58-4, uniquely identifies this ADC in chemical databases .

Key Structural Features

The vc-seco linker is designed for lysosomal cleavage by cathepsin B, ensuring targeted activation within tumor cells . DUBA, a duocarmycin derivative, binds the DNA minor groove and induces irreversible alkylation at N3 of adenine residues, disrupting replication and transcription . Unlike traditional duocarmycins, DUBA’s stability in systemic circulation is enhanced by its seco-configuration, which delays activation until linker cleavage .

Mechanism of Action and Biological Activity

Target Binding and Internalization

Vc-seco-DUBA binds tumor-associated antigens (e.g., HER2, B7-H3) via its antibody component, triggering receptor-mediated endocytosis . Internalized ADCs traffic to lysosomes, where acidic pH and proteases cleave the vc-seco linker, releasing DUBA .

Payload Activation and DNA Damage

Post-cleavage, DUBA undergoes spiro-cyclization to form a reactive cyclopropane intermediate, which alkylates DNA at adenine-rich regions . This alkylation induces double-strand breaks and apoptosis, irrespective of cell cycle phase .

Bystander Effect

DUBA’s membrane permeability enables diffusion into neighboring cells, including antigen-negative tumor cells, enhancing efficacy in heterogeneous tumors . In co-culture models, SYD985 (trastuzumab-vc-seco-DUBA) reduced viability of HER2-negative cells by 60–80% when mixed with HER2-positive cells .

Preclinical Efficacy and Pharmacokinetics

In Vitro Cytotoxicity

Vc-seco-DUBA exhibits picomolar potency in HER2-expressing cell lines:

| Cell Line | HER2 Status | IC₅₀ (nM) |

|---|---|---|

| SK-BR-3 | 3+ | 0.09 |

| SK-OV-3 | 2+ | 0.43 |

| SW620 (HER2⁻) | Negative | 0.09* |

| *In bystander assays with 1% mouse plasma . |

SYD985 showed 3–50× greater potency than T-DM1 in HER2-low models (1+/2+), with IC₅₀ values of 0.22–2.01 nM versus 0.31–3.95 nM for T-DM1 .

In Vivo Antitumor Activity

In HER2-low patient-derived xenografts (PDXs), SYD985 achieved tumor regression in 70% of models, whereas T-DM1 showed minimal activity . The bystander effect contributed to complete responses in mixed HER2⁺/HER2⁻ tumors .

Pharmacokinetic Profile

In rats, DUBA clearance is rapid (17 L/(h·kg)), with a terminal half-life of 1.1 hours . Plasma stability assays confirmed minimal premature payload release (<5% over 72 hours) .

Clinical Development and Trials

Phase I Trials (MGC018)

MGC018, an anti-B7-H3 ADC using vc-seco-DUBA, demonstrated preliminary efficacy in advanced solid tumors, with partial responses observed in 15% of patients . Dose-limiting toxicities included neutropenia and thrombocytopenia .

HER2-Targeted Trials (SYD985)

In a Phase I study (NCT02277717), SYD985 induced objective responses in 33% of HER2-positive metastatic breast cancer patients, including those resistant to T-DM1 . A Phase III trial (TULIP) is evaluating SYD985 against physician’s choice chemotherapy .

Synthesis and Conjugation Strategies

Linker-Drug Synthesis

The vc-seco linker is synthesized via solid-phase peptide synthesis, followed by conjugation to DUBA’s DNA-binding moiety through a carbamate bond . Critical steps include:

-

Spiro-Cyclization Prevention: Blocking DUBA’s hydroxyl group with a 4-methylpiperazine promoiety to stabilize the payload during conjugation .

-

Antibody Conjugation: Partial reduction of antibody interchain disulfides enables site-specific attachment of linker-drug modules, achieving a drug-to-antibody ratio (DAR) of 2.7 .

Process Optimization

Recent advances improved yield (75% vs. 50% historically) and reduced aggregation (<5%) through controlled pH and temperature conditions .

Comparative Analysis with Other ADCs

| ADC | Target | Payload | Bystander Effect | HER2-Low Activity |

|---|---|---|---|---|

| Vc-seco-DUBA | HER2/B7-H3 | DUBA | Yes | Yes |

| T-DM1 | HER2 | DM1 (maytansine) | No | No |

| Trastuzumab deruxtecan | HER2 | Exatecan | Yes | Yes |

| Enfortumab vedotin | Nectin-4 | MMAE | Yes | N/A |

Vc-seco-DUBA’s combination of bystander activity and HER2-low efficacy distinguishes it from earlier ADCs .

Future Directions and Challenges

Ongoing research aims to expand Vc-seco-DUBA’s utility to non-HER2 targets (e.g., B7-H3, mesothelin) . Challenges include mitigating off-target toxicity and optimizing dosing schedules to reduce myelosuppression .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume